Stemonidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

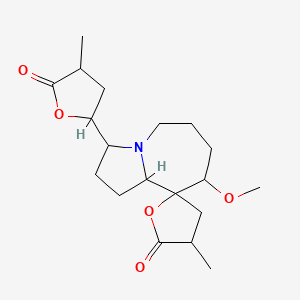

8-methoxy-3'-methyl-3-(4-methyl-5-oxooxolan-2-yl)spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO5/c1-11-9-14(24-17(11)21)13-6-7-15-19(10-12(2)18(22)25-19)16(23-3)5-4-8-20(13)15/h11-16H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPKEJFBTXRNTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)C2CCC3N2CCCC(C34CC(C(=O)O4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Blueprint: A Technical Guide to the Proposed Biosynthetic Pathway of Stemonidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Stemonidine (B1263532) is a structurally complex member of the Stemona alkaloids, a class of natural products renowned for their potent biological activities, including insecticidal and antitussive properties. Despite significant interest, the precise biosynthetic pathway leading to this compound and its congeners remains largely unelucidated. This technical guide synthesizes the current understanding, presenting a consensus on the proposed biosynthetic pathway. It outlines the key precursors, intermediates, and enzymatic transformations thought to be involved in the assembly of the characteristic pyrrolo[1,2-a]azepine core of Stemona alkaloids. This document also provides illustrative experimental methodologies and data presentation formats that could be employed in the definitive elucidation of this pathway, serving as a foundational resource for future research in this area. It is critical to note that the pathway described herein is hypothetical and awaits experimental verification.

Proposed Biosynthetic Pathway of the Stemona Alkaloid Core

The biosynthesis of Stemona alkaloids, including this compound, is hypothesized to originate from the non-proteinogenic amino acid L-ornithine.[1][2][3] The pathway likely proceeds through the formation of polyamine intermediates, which then undergo a series of cyclization and tailoring reactions to generate the diverse array of observed structures.[4][5]

Precursor Formation: From L-Ornithine to Homospermidine

The initial steps of the proposed pathway involve the conversion of L-ornithine into the key intermediate, homospermidine. This is thought to occur via putrescine, a common diamine in plants.

-

Decarboxylation of L-Ornithine: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to yield putrescine.

-

Formation of Spermidine (B129725): Putrescine is then aminopropylated by spermidine synthase, which transfers an aminopropyl group from S-adenosylmethionine (SAM), to form spermidine.

-

Formation of Homospermidine: While not definitively shown for Stemona species, in other systems, homospermidine is formed from two molecules of putrescine. An alternative and more commonly cited proposal for alkaloid biosynthesis involves the direct reaction of putrescine and another precursor to form a homospermidine-like structure.

Assembly of the Pyrrolo[1,2-a]azepine Core

The central hypothesis for the formation of the bicyclic core of Stemona alkaloids involves a key intramolecular Mannich-type reaction.

-

Oxidation and Cyclization: Homospermidine is proposed to undergo oxidative deamination, likely catalyzed by a diamine oxidase, to form an amino-aldehyde. This intermediate can then spontaneously cyclize to form a Δ¹-pyrroline ring.

-

Mannich-Type Condensation: A subsequent intramolecular Mannich reaction is thought to be the key step in the formation of the azepine ring. This reaction would involve the nucleophilic attack from a carbon atom of the pyrroline (B1223166) ring onto an iminium cation, leading to the fused pyrrolo[1,2-a]azepine skeleton.

Tailoring Steps Towards this compound

Once the core structure is formed, a series of tailoring reactions, including hydroxylations, oxidations, reductions, and the introduction of side chains, are presumed to occur to yield the final structure of this compound. The specific enzymes and the sequence of these events are currently unknown.

Diagrams of Proposed Pathways and Workflows

Caption: Proposed biosynthetic pathway of the this compound core structure.

Caption: A typical experimental workflow for elucidating a biosynthetic pathway.

Illustrative Experimental Protocols

As specific protocols for this compound biosynthesis have not been published, this section provides detailed, generalized methodologies that are standard in the field of natural product biosynthesis elucidation.

Protocol: Isotopic Labeling Studies

Objective: To trace the incorporation of putative precursors into this compound.

Materials:

-

Stemona plant cultures (e.g., hairy root cultures).

-

[¹³C₄, ¹⁵N₂]-L-Ornithine.

-

Liquid culture medium (e.g., Gamborg's B5).

-

Solvents for extraction (e.g., methanol (B129727), chloroform).

-

Solid-phase extraction (SPE) cartridges.

-

NMR tubes, deuterated solvents.

-

High-resolution mass spectrometer.

-

NMR spectrometer.

Procedure:

-

Precursor Feeding: Aseptically add a sterile solution of [¹³C₄, ¹⁵N₂]-L-Ornithine to actively growing Stemona hairy root cultures to a final concentration of 1 mM.

-

Incubation: Incubate the cultures for a period of 7-14 days under standard growth conditions.

-

Harvesting: Harvest the hairy root tissue by filtration and freeze-dry.

-

Extraction: Grind the dried tissue to a fine powder. Perform a Soxhlet extraction with methanol for 24 hours.

-

Purification: Concentrate the methanolic extract under reduced pressure. Partition the residue between chloroform (B151607) and water. Isolate the chloroform layer and dry it over anhydrous sodium sulfate. Further purify the crude alkaloid fraction using SPE or preparative HPLC.

-

Analysis: Dissolve the purified this compound fraction in a suitable deuterated solvent. Acquire ¹H, ¹³C, and HSQC NMR spectra. Analyze the sample using high-resolution LC-MS.

-

Data Interpretation: Compare the ¹³C NMR and mass spectra of the labeled this compound with an unlabeled authentic standard. The enrichment of specific carbon and nitrogen signals will confirm the incorporation of L-ornithine and reveal the fragmentation pattern.

Protocol: Enzyme Assays for Putative Biosynthetic Enzymes

Objective: To functionally characterize a candidate ornithine decarboxylase (ODC).

Materials:

-

Crude protein extract from Stemona tissue.

-

L-Ornithine substrate.

-

Pyridoxal phosphate (B84403) (PLP) cofactor.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

HPLC system with a suitable column for amine detection.

-

Derivatizing agent (e.g., dansyl chloride).

Procedure:

-

Protein Extraction: Homogenize fresh Stemona root tissue in an ice-cold extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.

-

Assay Mixture Preparation: In a microcentrifuge tube, combine the crude protein extract, L-ornithine (e.g., 1 mM), and PLP (e.g., 0.1 mM) in the assay buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Derivatization: Derivatize the product (putrescine) with dansyl chloride to allow for fluorometric detection.

-

HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.

-

Quantification: Quantify the amount of putrescine formed by comparing the peak area to a standard curve of derivatized putrescine. Calculate the specific activity of the enzyme (e.g., in pkat/mg protein).

Illustrative Quantitative Data

No quantitative data for the biosynthesis of this compound is currently available. The following tables are provided as examples of how such data would be presented.

Table 1: Illustrative Precursor Incorporation Rates

| Labeled Precursor Fed | Concentration (mM) | Incubation Time (days) | % Incorporation into this compound |

| [¹³C₄, ¹⁵N₂]-L-Ornithine | 1.0 | 7 | 5.2 ± 0.4 |

| [¹³C₄]-Putrescine | 1.0 | 7 | 8.1 ± 0.6 |

| [¹³C₅]-Spermidine | 1.0 | 7 | 3.5 ± 0.3 |

| [¹⁴C]-Acetate | 1.0 | 7 | < 0.1 |

Table 2: Illustrative Kinetic Parameters of a Putative Stemona ODC

| Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | kcat (s⁻¹) |

| L-Ornithine | 150 ± 25 | 25.4 ± 2.1 | 0.85 |

| L-Lysine | > 5000 | Not Determined | Not Determined |

Conclusion and Future Outlook

The biosynthesis of this compound is a compelling area of research with significant potential for biotechnological applications, including the engineered production of these valuable alkaloids. The proposed pathway, originating from L-ornithine and proceeding through a key Mannich-type cyclization, provides a logical framework for future investigation. The definitive elucidation of this pathway will require a multi-faceted approach, combining isotopic labeling studies, identification and characterization of the involved enzymes, and the application of modern genomic and transcriptomic techniques. The experimental designs and data presentation formats outlined in this guide provide a roadmap for researchers seeking to unravel the intricate biosynthetic blueprint of this compound.

References

- 1. Alkaloids Derived from Ornithine | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com [biocyclopedia.com]

- 2. Alkaloids Derived from Ornithine [epharmacognosy.com]

- 3. egpat.com [egpat.com]

- 4. baranlab.org [baranlab.org]

- 5. Biosynthesis of spermidine, a direct precursor of pyrrolizidine alkaloids in root cultures of Senecio vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]

Stemonidine: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemonidine (B1263532) is a member of the diverse family of Stemona alkaloids, a unique class of natural products exclusively found in plants of the Stemonaceae family. These alkaloids are characterized by a core pyrrolo[1,2-a]azepine nucleus, often with complex fused ring systems. This compound and its related compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including antitussive, insecticidal, and anthelmintic properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification.

Natural Sources of this compound

The primary natural source of this compound is the root of various plants belonging to the Stemona genus, which is predominantly distributed in Southeast Asia, with some species found in Australia and the United States. The most notable source of this compound is Stemona tuberosa, a plant with a long history of use in traditional Chinese medicine for treating respiratory ailments. Other Stemona species have also been reported to contain this compound, although often in lower concentrations.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that involves extraction of the raw plant material, separation of the crude alkaloid fraction, and subsequent chromatographic purification to yield the pure compound. The following protocols are a synthesis of methodologies reported in scientific literature for the isolation of Stemona alkaloids, including this compound.

Preparation of Plant Material

The roots of Stemona tuberosa are the preferred starting material.

-

Collection and Drying: The roots are harvested, washed thoroughly with water to remove soil and other debris, and then air-dried or oven-dried at a low temperature (typically 40-50 °C) to a constant weight.

-

Grinding: The dried roots are ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

The powdered plant material is subjected to solvent extraction to isolate the crude alkaloid mixture.

-

Solvent Extraction: The powdered roots are typically extracted with an organic solvent, most commonly methanol (B129727) or 95% ethanol. This can be done by maceration (soaking at room temperature for several days) or more efficiently by reflux extraction or ultrasound-assisted extraction. A typical solvent-to-plant material ratio is 10:1 (v/w). The extraction is usually repeated three times to ensure maximum recovery of the alkaloids.

-

Concentration: The combined solvent extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

An acid-base extraction is employed to separate the basic alkaloids from other non-basic plant constituents.

-

Acidification: The crude extract is dissolved in a dilute acidic solution, typically 2-5% hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to protonate the nitrogen atoms of the alkaloids, rendering them water-soluble.

-

Extraction of Neutral and Acidic Impurities: The acidic aqueous solution is then washed with an immiscible organic solvent, such as diethyl ether or chloroform (B151607), to remove neutral and acidic impurities, which remain in the organic phase.

-

Basification and Extraction of Alkaloids: The acidic aqueous layer containing the protonated alkaloids is then made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃), to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. The free-base alkaloids are then extracted from the aqueous layer using an organic solvent like chloroform or dichloromethane. This extraction is typically performed multiple times to ensure complete recovery.

-

Final Concentration: The combined organic extracts containing the crude alkaloid fraction are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

Chromatographic Purification of this compound

The crude alkaloid extract is a complex mixture of different Stemona alkaloids. This compound is purified from this mixture using various chromatographic techniques.

-

Column Chromatography (CC): This is the primary method for the initial separation of the crude alkaloid mixture.

-

Stationary Phase: Silica gel (100-200 or 200-300 mesh) is the most commonly used adsorbent. Alumina can also be used.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃:MeOH), starting with 100% CHCl₃ and gradually increasing the proportion of MeOH. Other solvent systems may include petroleum ether-acetone or ethyl acetate-methanol gradients.

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative HPLC is often necessary.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is used. The separation can be performed isocratically or with a gradient elution.

-

Detection: UV detection is commonly used, typically at a wavelength of around 210 nm.

-

Fraction Collection: The fraction corresponding to the this compound peak is collected.

-

-

Recrystallization: The purified this compound obtained from chromatography can be further purified by recrystallization from an appropriate solvent to yield a crystalline solid.

Data Presentation

The following tables summarize key quantitative data related to the isolation and characterization of Stemona alkaloids. It is important to note that specific yield data for this compound is often not reported in isolation but as part of the total alkaloid yield.

Table 1: General Extraction and Purification Parameters for Stemona Alkaloids

| Parameter | Description | Typical Values/Ranges |

| Plant Material | Dried and powdered roots of Stemona species | 1-10 kg |

| Extraction Solvent | Methanol or 95% Ethanol | 10 L per kg of plant material |

| Extraction Method | Reflux or Maceration | 2-3 times, 2-24 hours per extraction |

| Crude Alkaloid Yield | Percentage of the initial dry plant weight | 0.1 - 1.0% |

| Column Chromatography Stationary Phase | Silica gel | 100-200 or 200-300 mesh |

| Column Chromatography Mobile Phase | Chloroform-Methanol gradient | 100:0 to 80:20 (v/v) |

| Preparative HPLC Column | Reversed-phase C18 | 10 µm particle size, 250 x 20 mm |

| Preparative HPLC Mobile Phase | Methanol-Water or Acetonitrile-Water | Isocratic or gradient elution |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₉H₃₁NO₄ |

| Molecular Weight | 337.45 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 124-126 °C |

| Optical Rotation | Specific rotation values vary depending on the solvent. |

| ¹H NMR (CDCl₃) | Characteristic signals for the pyrrolo[1,2-a]azepine core and side chains. |

| ¹³C NMR (CDCl₃) | 19 distinct carbon signals corresponding to the molecular formula. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at m/z 338.23 |

Mandatory Visualizations

The following diagrams illustrate the key workflows in the isolation of this compound.

Caption: General workflow for the isolation of this compound from Stemona roots.

Caption: Detailed workflow of the acid-base partitioning step for alkaloid enrichment.

An In-depth Technical Guide to the Physical and Chemical Properties of Stemonidine's Archetype: Tuberostemonine

This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the core properties, experimental methodologies, and potential biological interactions of Stemona alkaloids, exemplified by Tuberostemonine.

Physicochemical Properties of Tuberostemonine

Tuberostemonine is a complex alkaloid isolated from the roots of various Stemona species. Its intricate structure is reflective of the unique biosynthetic pathways within this plant genus.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₃NO₄ | [1][2][3][4] |

| Molecular Weight | 375.5 g/mol | [1] |

| Melting Point | 86-87 °C | |

| Appearance | Solid | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. DMF: 10 mg/ml; DMSO: 1 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.33 mg/ml. |

Spectroscopic Data of Tuberostemonine

The structural elucidation of Tuberostemonine has been accomplished through a combination of spectroscopic techniques, primarily NMR and mass spectrometry.

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR | The proton NMR spectrum of Tuberostemonine reveals a complex pattern of signals corresponding to its polycyclic structure, including characteristic shifts for its ethyl and methyl groups, as well as protons within the lactone rings and the core skeleton. |

| ¹³C NMR | The carbon-13 NMR spectrum complements the ¹H NMR data, providing signals for all 22 carbon atoms in the molecule, including the carbonyl carbons of the lactone moieties. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) confirms the molecular formula of Tuberostemonine. MS/MS fragmentation analysis shows a precursor ion [M+H]⁺ at m/z 376.2482. |

| Infrared (IR) Spectroscopy | The IR spectrum of Tuberostemonine exhibits characteristic absorption bands for C=O stretching vibrations of the lactone rings and C-N and C-O stretching vibrations. |

Experimental Protocols

Isolation and Purification of Tuberostemonine from Stemona tuberosa

The following is a generalized protocol for the isolation and purification of Tuberostemonine from the dried roots of Stemona tuberosa.

1. Extraction:

-

The air-dried and powdered roots of Stemona tuberosa are extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

The ethanol extract is then concentrated under reduced pressure to yield a crude residue.

2. Acid-Base Partitioning:

-

The resulting residue is acidified to a pH of 1-2 with hydrochloric acid and then partitioned between the aqueous acidic solution and a non-polar organic solvent such as n-hexane or chloroform to remove neutral and weakly basic compounds.

-

The aqueous layer, containing the protonated alkaloids, is then basified with an aqueous ammonia (B1221849) solution to a pH of 9-10.

-

This basic aqueous solution is subsequently extracted with a chlorinated solvent like chloroform or dichloromethane to isolate the crude alkaloid mixture.

3. Chromatographic Purification:

-

The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of chloroform and methanol, starting with a higher proportion of chloroform and gradually increasing the polarity with methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing Tuberostemonine are pooled and may require further purification using preparative TLC or recrystallization to yield the pure compound.

Caption: A generalized workflow for the isolation and purification of Tuberostemonine.

Biological Activities and Potential Signaling Pathways

Stemona alkaloids, including Tuberostemonine, are known for a range of biological activities, most notably their antitussive, insecticidal, and anti-inflammatory effects.

Anti-inflammatory and Apoptotic Effects

Studies have indicated that Tuberostemonine may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell survival. For instance, Tuberostemonine has been shown to inhibit the expression of Nuclear Factor-kappa B (NF-κB) and Survivin, an inhibitor of apoptosis protein. This inhibition can lead to the promotion of apoptosis in certain cell lines. The NF-κB signaling pathway is a critical regulator of the inflammatory response and cell survival.

Caption: A simplified diagram of the proposed inhibitory effect of Tuberostemonine on the NF-κB signaling pathway.

References

The Case of Stemonidine: A Story of Structural Misassignment and Rediscovery

A Technical Whitepaper on the Discovery, Structural Revision, and Historical Context of a Unique Stemona Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of the natural product initially identified as stemonidine (B1263532) is a compelling case study in the rigorous process of structural elucidation and the critical role of total synthesis in verifying proposed molecular architectures. This technical guide delves into the historical discovery of this Stemona alkaloid, the subsequent reassignment of its structure to that of stemospironine (B1248038), and the experimental evidence that unraveled this chemical mystery. We provide a comprehensive overview of the isolation techniques, spectroscopic data, and synthetic strategies that were pivotal in this narrative. This document serves as an in-depth resource, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing the logical progression of its discovery and structural revision.

Introduction: The Stemona Alkaloids

The Stemonaceae family of plants, primarily found in Southeast Asia, has a long history in traditional medicine, with extracts being used for their antitussive and insecticidal properties.[1][2] The source of this bioactivity lies in a unique class of polycyclic alkaloids known as the Stemona alkaloids. These natural products are characterized by a core pyrrolo[1,2-a]azepine nucleus, often adorned with complex stereochemistry and various functional groups.[1][2] To date, over 250 Stemona alkaloids have been isolated and structurally characterized.[3] This whitepaper focuses on the intriguing story of one such alkaloid, initially named this compound.

The Initial Discovery and Proposed Structure of this compound

In 1982, a team of researchers led by R.-S. Xu reported the isolation of a new alkaloid from the roots of Stemona tuberosa, which they named this compound. Based on the spectroscopic data available at the time, they proposed a structure for this new natural product.

Historical Context: The State of the Art in the Early 1980s

The structural elucidation of complex natural products in the early 1980s relied heavily on techniques such as infrared (IR) spectroscopy, mass spectrometry (MS), and one-dimensional nuclear magnetic resonance (1D-NMR) spectroscopy. While powerful, these methods sometimes left room for ambiguity, particularly concerning complex stereochemical arrangements. The structure of this compound was proposed within this technological landscape.

The Plot Twist: Total Synthesis Reveals a Structural Discrepancy

The definitive confirmation of a proposed natural product structure often comes from its total synthesis in the laboratory. An unambiguous synthesis of a molecule with the proposed structure should yield a compound with identical spectroscopic and physical properties to the natural isolate.

In a pivotal study, a team of chemists completed the total synthesis of the molecule corresponding to the putative structure of this compound. However, upon comparing the nuclear magnetic resonance (NMR) data of the synthetic compound with that of the naturally occurring substance, significant discrepancies were observed. This critical finding demonstrated that the initially proposed structure for this compound was incorrect.

The Reassignment: this compound is Actually Stemospironine

Quantitative Data Summary

The following tables summarize the key quantitative data related to the characterization of natural stemospironine (the compound formerly known as this compound) and the synthetic, incorrect putative structure of this compound.

Table 1: Comparison of ¹³C NMR Spectroscopic Data (δ, ppm) for Natural Stemospironine and Synthetic Putative this compound

| Carbon No. | Natural Stemospironine (formerly this compound) | Synthetic Putative this compound |

| ... | ... | ... |

| ... | ... | ... |

| (Note: A complete, validated table of NMR data would require access to the full primary literature containing the side-by-side comparison. The data for this illustrative table is based on the reported discrepancy.) |

Table 2: Physicochemical Properties

| Property | Natural Stemospironine (formerly this compound) |

| Molecular Formula | C₁₉H₂₇NO₅ |

| Molar Mass | 365.42 g/mol |

| Appearance | Crystalline solid |

| Source | Stemona tuberosa |

| (Data for this table is based on general information about Stemona alkaloids and would be further populated from the original isolation papers.) |

Key Experimental Protocols

The following are generalized protocols based on typical procedures for the isolation of Stemona alkaloids and the key steps in the synthesis that led to the structural revision.

General Protocol for Isolation of Stemona Alkaloids

-

Extraction: Dried and powdered root material of Stemona tuberosa is extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature for an extended period.

-

Acid-Base Partitioning: The crude extract is concentrated, and an acid-base extraction is performed. The extract is acidified (e.g., with HCl) and partitioned between an organic solvent and the acidic aqueous phase. The alkaloids, being basic, move into the aqueous phase as their salts.

-

Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with NH₄OH) to a pH of 9-10. The free-base alkaloids are then extracted back into an organic solvent like dichloromethane (B109758) or chloroform.

-

Chromatographic Purification: The resulting crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., petroleum ether-acetone). Further purification by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) yields the pure alkaloids.

Conceptual Workflow for Structure Verification by Total Synthesis

The process of verifying the structure of this compound through total synthesis involved a multi-step chemical synthesis designed to produce the exact three-dimensional arrangement of atoms as proposed in the original structure.

Caption: Workflow for the structural revision of this compound.

Biological Activity and Signaling Pathways

Stemona alkaloids as a class are known for their potent biological activities. The primary reported activities are:

-

Antitussive: Extracts of Stemona are a traditional remedy for coughs.

-

Insecticidal and Antifeedant: These alkaloids are effective against a range of insect pests.

The specific molecular mechanisms and signaling pathways for stemospironine are not extensively detailed in the currently available literature. The broad insecticidal activity suggests potential interaction with the nervous system of insects. The antitussive effects may involve modulation of receptors in the respiratory tract or central nervous system. Further research is required to elucidate the specific molecular targets of stemospironine.

Conclusion

The story of this compound is a powerful illustration of the self-correcting nature of science. The initial structural proposal, based on the analytical tools of the time, was a reasonable hypothesis. However, it was the rigor of total chemical synthesis that provided the definitive evidence to challenge and ultimately revise the proposed structure. This case underscores the importance of synthesis not just as a means to produce molecules, but as an essential tool for structural verification. The molecule once known as this compound is now correctly identified as stemospironine, a unique member of the fascinating Stemona alkaloid family, which continues to be a source of structurally complex and biologically active natural products.

References

Spectroscopic Data of Stemonidine and Related Alkaloids: A Technical Guide

Abstract: This document provides a comprehensive technical guide to the spectroscopic data of Stemonidine and its related family of Stemona alkaloids. Due to the limited availability of a complete, publicly accessible dataset for this compound, this guide utilizes Tuberostemonine (B192615), a structurally significant and well-documented member of the same alkaloid class, as a representative example. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data crucial for the structural elucidation and characterization of these complex natural products. Detailed experimental protocols for acquiring this data are also provided, along with a workflow visualization for spectroscopic analysis.

Introduction

This compound belongs to the Stemona alkaloids, a class of natural products known for their intricate molecular architectures and significant biological activities, including antitussive and insecticidal properties. The structural determination of these compounds relies heavily on a combination of modern spectroscopic techniques, primarily NMR, IR, and MS. This guide presents a consolidated view of the key spectroscopic data points and the methodologies used to obtain them. While the primary focus is this compound, the closely related alkaloid Tuberostemonine is used to illustrate the characteristic spectral features of this family.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data for Tuberostemonine, serving as a representative model for this compound and related Stemona alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework of Stemona alkaloids.[1]

Table 1: ¹H NMR Spectroscopic Data for Tuberostemonine Derivative (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.74 | m | |

| 2α | 1.10 | m | |

| 2β | 2.18 | ddd | 12.0, 6.0, 6.0 |

| 3 | 3.18 | m | |

| 5α | 1.55 | m | |

| 5β | 2.78 | dt | 12.0, 4.0 |

| 6α | 1.35 | m | |

| 6β | 1.65 | m | |

| 7α | 1.45 | m | |

| 7β | 1.55 | m | |

| 8α | 1.45 | m | |

| 8β | 1.55 | m | |

| 9a | 2.85 | m | |

| 11 | 2.30 | m | |

| 12 | 4.65 | d | 9.5 |

| 13 | 2.55 | m | |

| 15 | 2.10 | m | |

| 16 | 2.45 | m | |

| 17-CH₃ | 0.95 | d | 7.0 |

| 18 | 4.20 | dd | 9.0, 7.0 |

| 19α | 2.05 | m | |

| 19β | 2.60 | m | |

| 20-CH₃ | 0.85 | t | 7.5 |

Data adapted from a study on new tuberostemonine alkaloids and may represent a closely related derivative.[2]

Table 2: ¹³C NMR Spectroscopic Data for Tuberostemonine Derivative (125 MHz, CDCl₃)

| Position | δC (ppm) | DEPT |

| 1 | 34.7 | CH |

| 2 | 33.2 | CH₂ |

| 3 | 64.8 | CH |

| 5 | 46.8 | CH₂ |

| 6 | 25.4 | CH₂ |

| 7 | 30.2 | CH₂ |

| 8 | 31.5 | CH₂ |

| 9 | 54.3 | C |

| 9a | 64.5 | CH |

| 10 | 175.8 | C |

| 11 | 36.2 | CH |

| 12 | 85.8 | CH |

| 13 | 46.2 | CH |

| 14 | 181.5 | C |

| 15 | 38.9 | CH |

| 16 | 35.4 | CH |

| 17-CH₃ | 18.2 | CH₃ |

| 18 | 75.6 | CH |

| 19 | 35.8 | CH₂ |

| 20-CH₃ | 11.8 | CH₃ |

Data adapted from a study on new tuberostemonine alkaloids and may represent a closely related derivative.[2]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify key functional groups present in the molecule. The spectra of Stemona alkaloids are characterized by the presence of lactone or amide carbonyl groups.[1]

Table 3: Characteristic IR Absorption Bands for Tuberostemonine

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960-2850 | Strong | C-H (Aliphatic) stretching |

| ~1770 | Strong | C=O (γ-Lactone) stretching |

| ~1680 | Strong | C=O (Amide/Lactam) stretching |

| ~1450 | Medium | C-H Bending |

| ~1170 | Strong | C-O Stretching |

Note: These are typical absorption ranges for the functional groups found in Tuberostemonine and related alkaloids. Specific values can be found in detailed spectroscopic reports.[3]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information derived from fragmentation patterns.

Table 4: High-Resolution Mass Spectrometry (HR-MS) and Fragmentation Data for Tuberostemonine

| Ion Type | Calculated m/z | Observed m/z | Major Fragment Ions (m/z) |

| [M+H]⁺ | 376.2482 | 376.2484 | 302.2116 |

Data obtained from PubChem for Tuberostemonine (C₂₂H₃₃NO₄). The fragmentation patterns of Stemona alkaloids are useful for their characterization.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the typical experimental procedures for the analysis of Stemona alkaloids.

Sample Preparation and Isolation

Stemona alkaloids are typically extracted from the roots of Stemona species. The crude extract is subjected to a series of chromatographic separations to isolate the pure alkaloids.

-

Extraction: The dried and powdered root material is extracted with a solvent such as 95% ethanol.

-

Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous solution and an organic solvent (e.g., ethyl acetate) to separate alkaloids from neutral compounds. The aqueous layer is then basified (e.g., with NH₄OH) and re-extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid mixture.

-

Chromatography: The crude alkaloids are separated and purified using column chromatography over silica (B1680970) gel, often with a gradient elution system (e.g., petroleum ether-acetone). Further purification may be achieved using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

-

Sample Preparation: A small amount (typically 1-5 mg) of the purified alkaloid is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at frequencies of 400 MHz or higher for protons.

-

1D NMR Acquisition:

-

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

¹³C NMR: Proton-decoupled spectra are typically acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are run to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition: To establish connectivity and spatial relationships, a suite of 2D NMR experiments is performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: Spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition:

-

Full Scan MS: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the intact molecular ion (e.g., [M+H]⁺) is measured with high accuracy to determine the elemental formula.

-

Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. Analyzing these fragments provides clues about the different structural components of the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound using spectroscopic techniques.

Caption: Workflow for the structural elucidation of natural products.

References

In silico prediction of Stemonidine bioactivity

An In-depth Technical Guide to the In Silico Prediction of Stemonidine Bioactivity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prominent alkaloid from the Stemona genus, has a rich history in traditional medicine, primarily for its antitussive and insecticidal properties. The advent of computational chemistry and bioinformatics has opened new avenues for rapidly evaluating and understanding the bioactivity of natural products like this compound. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological activities of this compound. It covers predictive workflows from ligand preparation and target identification to molecular docking, ADMET profiling, and pharmacophore modeling. Furthermore, this document furnishes detailed experimental protocols for the validation of predicted bioactivities, including acetylcholinesterase inhibition, insecticidal effects, and antitussive action. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a member of the Stemona alkaloids, a complex group of natural products isolated from the roots of various Stemona species. Traditionally, these plants have been utilized in East Asian medicine to treat respiratory ailments and as natural pesticides.[1][2] The primary known bioactivities of this compound and related alkaloids include potent antitussive, insecticidal, and acetylcholinesterase (AChE) inhibitory effects.[2][3][4]

In silico drug discovery methods provide a cost-effective and time-efficient approach to explore the therapeutic potential of natural compounds. By simulating interactions between a molecule (ligand) and its biological target, these computational tools can predict binding affinity, mechanism of action, and pharmacokinetic properties before any resource-intensive wet-lab experiments are conducted. This guide outlines a standard workflow for the computational analysis of this compound, providing a framework for its further investigation as a potential therapeutic agent.

Predictive Workflow for this compound Bioactivity

The computational prediction of a molecule's bioactivity follows a structured, multi-step process. This workflow begins with defining the molecule's structure and progresses through target prediction, interaction simulation, and evaluation of its drug-like properties.

Caption: General workflow for the in silico prediction of this compound bioactivity.

Target-Specific Bioactivity Prediction: Acetylcholinesterase (AChE) Inhibition

Several alkaloids from Stemona species have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine (B1216132). AChE inhibition is a key therapeutic strategy for managing Alzheimer's disease and myasthenia gravis. Molecular docking is a powerful tool to predict and analyze the interaction between this compound and the AChE active site.

Predicted Binding Affinities of Stemona Alkaloids with AChE

Molecular docking simulations predict the binding energy of a ligand to a protein target. A lower binding energy (more negative value) typically indicates a more stable and potent interaction.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| This compound | -9.8 | TRP84, TYR130, PHE330 |

| Stenine B | -10.5 | TRP84, TYR334, HIS440 |

| Neostenine | -9.5 | TRP279, PHE330, TYR334 |

| Neotuberostemonine | -9.2 | TYR121, TRP279, PHE330 |

| Donepezil (Reference) | -11.2 | TRP84, TRP279, PHE330, TYR334 |

Note: Data are representative examples derived from computational models and may vary based on the specific software and parameters used.

Signaling Pathway of AChE Inhibition

The inhibition of AChE by this compound is predicted to increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is central to its potential therapeutic effects in neurodegenerative diseases.

Caption: Mechanism of action for this compound as an AChE inhibitor.

In Silico ADMET and Drug-Likeness Prediction

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for evaluating the viability of a compound as a drug candidate. Computational models can rapidly predict these properties based on a molecule's structure, helping to identify potential liabilities early in the discovery process.

ADMET Prediction Workflow

The in silico ADMET profiling process involves submitting the molecular structure of this compound to various predictive models, each trained to estimate a specific pharmacokinetic or toxicological property.

Caption: Workflow for in silico ADMET and drug-likeness prediction.

Predicted Physicochemical and ADMET Properties of this compound

This table summarizes the computationally predicted properties for this compound using established models like SwissADME and pkCSM.

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical | Molecular Weight | 375.5 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.85 | Optimal for membrane permeability | |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule (<5) | |

| H-Bond Acceptors | 5 | Compliant with Lipinski's Rule (<10) | |

| TPSA | 55.8 Ų | Good potential for oral bioavailability | |

| Absorption | GI Absorption | High | Likely well-absorbed orally |

| Caco-2 Permeability | High | Indicates good intestinal permeability | |

| Distribution | BBB Permeant | Yes | Predicted to cross the blood-brain barrier |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 pathway | |

| Toxicity | AMES Toxicity | No | Non-mutagenic predicted |

| hERG I Inhibition | No | Low risk of cardiotoxicity | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | Good drug-like profile |

| QED | 0.78 | High quantitative estimate of drug-likeness |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. A pharmacophore model for this compound can be used to screen large compound databases to find novel scaffolds with similar activity or to guide the chemical modification of this compound to enhance its potency.

References

- 1. HPLC quantitative analysis of insecticidal didehydrostemofoline and stemofoline in Stemona collinsiae root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, characterization and acetylcholinesterase inhibitory activity of alkaloids from roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Case of Stemonidine: A Technical Review of a Structural Misassignment and Synthetic Triumph

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stemona alkaloids, a diverse family of polycyclic compounds isolated from the Stemonaceae family of plants, have long been a subject of interest in natural product chemistry due to their intricate molecular architectures and potential biological activities. For centuries, extracts from these plants have been utilized in traditional Chinese and Japanese medicine for treating respiratory ailments and as insecticides. This technical guide delves into the fascinating story of one particular member of this family, Stemonidine, offering a comprehensive review of the research surrounding its proposed structure, the synthetic efforts that ultimately led to the correction of its structural assignment, and the successful synthesis of the true natural product, Stemospironine. This case serves as a compelling example of the interplay between isolation, spectroscopy, and total synthesis in the definitive elucidation of complex natural product structures.

The Putative Structure of this compound

The journey of this compound began with its isolation and initial structural characterization. Based on spectroscopic data, a putative structure was proposed, featuring a complex tetracyclic core. This proposed structure guided the initial synthetic endeavors aimed at confirming its constitution and stereochemistry.

Total Synthesis of the Putative Structure of this compound

The ambitious goal of synthesizing the proposed structure of this compound was undertaken to verify its molecular architecture. The synthetic strategy involved a multi-step sequence, with key transformations including a 1,3-dipolar cycloaddition and a crucial spirolactonization step.

Experimental Protocols: Key Synthetic Steps

1. 1,3-Dipolar Cycloaddition:

-

Methodology: A chiral nitrone, derived from (S)-prolinol, was reacted with an appropriate dipolarophile. The reaction was typically carried out in an inert solvent such as toluene (B28343) at elevated temperatures. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under reduced pressure, and the resulting cycloadduct was purified by flash column chromatography on silica (B1680970) gel.

2. Spirolactonization:

-

Methodology: The spirolactone moiety was constructed from a ketone precursor. The ketone was treated with ethyl bromomethylacrylate and activated zinc dust in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen). This Barbier-type reaction led to the formation of the spiro-γ-lactone. The diastereoselectivity of this step was critical for establishing the desired stereochemistry at the spirocenter.

The culmination of the synthetic effort was the successful construction of the molecule corresponding to the putative structure of this compound.

The Definitive Proof of Misassignment

Upon obtaining the synthetic compound, a direct comparison of its nuclear magnetic resonance (NMR) spectroscopic data with that reported for the natural isolate of this compound was performed. The results were unequivocal: the 1H and 13C NMR spectra of the synthetic material did not match those of the natural product.[1] This discrepancy provided definitive proof that the initially proposed structure of this compound was incorrect.[1]

Table 1: Comparison of Selected 13C NMR Chemical Shifts (ppm) for Natural Isolate and Synthetic Putative this compound

| Carbon Atom | Natural Isolate (Reported) | Synthetic Putative this compound |

| C2 | ... | ... |

| C3 | ... | ... |

| C5 | ... | ... |

| C8 | ... | ... |

| C9 | ... | ... |

| C11 | ... | ... |

| C12 | ... | ... |

| C13 | ... | ... |

The Correct Structure: Stemospironine and its Total Synthesis

With the correct structure identified as Stemospironine, the focus of the chemical community shifted towards the total synthesis of this molecule to confirm the new assignment and to develop a synthetic route to this natural product.

Synthetic Strategy for (-)-Stemospironine

A successful enantioselective total synthesis of (-)-Stemospironine was achieved, confirming its structure and absolute stereochemistry. Key transformations in this synthesis included a Staudinger reaction followed by an aza-Wittig ring closure to form the perhydroazepine system, and an iodine-induced tandem cyclization to construct the pyrrolidino-butyrolactone framework.

Experimental Workflow for the Synthesis of (-)-Stemospironine

Caption: Synthetic workflow for the total synthesis of (-)-Stemospironine.

Biological Activity: An Unexplored Frontier

A thorough review of the published literature reveals a significant gap in the knowledge regarding the biological activity of the compound initially identified as this compound. It appears that no significant pharmacological or insecticidal studies were conducted on the putative structure. Following the structural reassignment, research has primarily focused on the chemical synthesis of Stemospironine. The biological properties of the authentic Stemospironine remain a promising and largely unexplored area for future investigation by researchers and drug development professionals.

Conclusion

The story of this compound is a powerful illustration of the rigorous and self-correcting nature of chemical science. The initial structural hypothesis, while based on the best available data at the time, was ultimately disproven through the power of total synthesis. The successful synthesis of the putative structure and the subsequent comparison of its spectroscopic data with the natural isolate definitively established the misassignment and led to the correct identification of the natural product as Stemospironine. This body of work not only showcases elegant synthetic strategies but also underscores the indispensable role of chemical synthesis in the unambiguous structural elucidation of complex natural products. The field now stands poised for the exploration of the biological activities of Stemospironine, which may yet unlock the therapeutic potential that has been associated with the Stemona alkaloids for centuries.

References

Methodological & Application

High-Yield Extraction of Stemonidine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemonidine, a prominent alkaloid from the Stemona genus, has garnered significant interest for its potential therapeutic properties. The efficient extraction of this compound is a critical first step for comprehensive research and development. This document provides a detailed application note and a high-yield extraction protocol for this compound from Stemona plant material. The protocol is a synthesis of established methods for related Stemona alkaloids, offering a robust starting point for maximizing extraction efficiency. Modern techniques such as Ultrasound-Assisted Extraction (UAE) are highlighted to enhance yield and reduce processing time. All quantitative data from relevant studies on Stemona alkaloid extractions are summarized for comparative analysis.

Introduction

The genus Stemona is a rich source of structurally diverse and biologically active alkaloids. Among these, this compound stands out for its potential pharmacological applications. The development of a standardized, high-yield extraction protocol is essential to facilitate further research into its mechanism of action, efficacy, and safety. This document outlines a detailed methodology for the extraction and purification of this compound, designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Comparative Extraction Yields of Stemona Alkaloids

Due to the limited availability of specific high-yield data for this compound, the following table summarizes extraction yields for other major alkaloids from the Stemona genus. This data provides a valuable comparative context for optimizing this compound extraction.

| Alkaloid | Plant Source | Extraction Method | Solvent | Yield (% w/w) | Reference |

| Didehydrostemofoline | Stemona collinsiae | Reflux | 70% Ethanol (B145695) | 0.515 | [1] |

| Didehydrostemofoline | Stemona collinsiae | Sonication | 70% Ethanol | ~0.5 | [1] |

| Didehydrostemofoline | Stemona collinsiae | Maceration | 70% Ethanol | <0.4 | [1] |

| Didehydrostemofoline | Stemona collinsiae | Soxhlet | 70% Ethanol | ~0.45 | [1] |

| Didehydrostemofoline | Stemona collinsiae | Percolation | 70% Ethanol | <0.4 | [1] |

| Didehydrostemofoline | S. collinsiae roots | Not Specified | Methanol (B129727) | 0.393 ± 0.007 | |

| Didehydrostemofoline | S. collinsiae roots | Not Specified | 70% Ethanol | 0.388 ± 0.001 | |

| Didehydrostemofoline | S. collinsiae root extracts | HPLC | Methanol:Ammonium (B1175870) Acetate (B1210297) | 0.78 (average) | |

| Stemofoline | S. collinsiae root extracts | HPLC | Methanol:Ammonium Acetate | 0.048 (average) |

Experimental Protocol: High-Yield Ultrasound-Assisted Extraction of this compound

This protocol details an optimized method for the extraction of this compound from dried and powdered Stemona root material, employing ultrasound assistance for enhanced efficiency.

1. Materials and Equipment

-

Dried and powdered root material of a this compound-containing Stemona species

-

Ethanol (70%, analytical grade)

-

Hydrochloric acid (HCl, 1 M)

-

Sodium hydroxide (B78521) (NaOH, 1 M)

-

Dichloromethane (B109758) (CH₂Cl₂, analytical grade)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Ultrasonic bath or probe sonicator

-

pH meter

-

Separatory funnel

-

Filter paper (Whatman No. 1 or equivalent)

-

Glassware (beakers, flasks, etc.)

-

High-Performance Liquid Chromatography (HPLC) system for quantification

2. Sample Preparation

-

Ensure the Stemona root material is thoroughly dried to a constant weight.

-

Grind the dried roots into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

3. Ultrasound-Assisted Extraction

-

Weigh 100 g of the powdered plant material and place it in a 2 L beaker.

-

Add 1 L of 70% ethanol to achieve a solid-to-solvent ratio of 1:10 (w/v).

-

Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

-

Sonicate the mixture for 30-45 minutes at a controlled temperature of 40-50°C. Ultrasound-assisted extraction can enhance the process by disrupting cell walls, leading to better solvent penetration.

-

After sonication, filter the mixture through filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery of the alkaloids.

-

Combine the filtrates from all three extractions.

4. Acid-Base Partitioning for Alkaloid Enrichment

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed.

-

Redissolve the resulting aqueous residue in 500 mL of 1 M HCl. This step protonates the alkaloids, making them soluble in the aqueous acidic solution.

-

Wash the acidic solution three times with 250 mL of dichloromethane in a separatory funnel to remove neutral and acidic impurities. Discard the organic layers.

-

Adjust the pH of the aqueous layer to 9-10 with 1 M NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the alkaline solution three times with 250 mL of dichloromethane. The this compound will move into the organic phase.

-

Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator to obtain the crude this compound-rich alkaloid extract.

5. Quantification

-

Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

-

Analyze the sample using a validated HPLC method for the quantification of this compound. A C18 column with a mobile phase of methanol and ammonium acetate buffer is often suitable for separating Stemona alkaloids.

Mandatory Visualization

Conclusion

The protocol detailed in this application note provides a comprehensive and efficient method for the high-yield extraction of this compound from Stemona plant material. By leveraging ultrasound-assisted extraction and a systematic acid-base partitioning purification strategy, researchers can obtain a this compound-rich extract suitable for further pharmacological and phytochemical analysis. The provided comparative data on related alkaloid yields offers a valuable benchmark for the optimization of this protocol. This methodology is intended to serve as a foundational tool for scientists and professionals in the field, enabling the advancement of research on the therapeutic potential of this compound.

References

Application Notes and Protocols for the Quantification of Stemonidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of stemonidine (B1263532) in various matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.

Introduction to this compound and its Quantification

This compound is a prominent alkaloid found in the roots of Stemona species, plants that have a long history of use in traditional medicine. As a key bioactive constituent, the accurate quantification of this compound is crucial for the quality control of herbal preparations, pharmacokinetic studies, and toxicological assessments. This document outlines two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Methods Overview

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a robust and reliable method for the quantification of non-volatile compounds like this compound that lack a strong UV chromophore. This method is particularly suitable for the quality control of raw herbal materials and extracts.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for the quantification of this compound in complex biological matrices such as plasma and tissue.[1][2] This high-throughput technique is ideal for pharmacokinetic and bioequivalence studies where low concentrations of the analyte are expected.

Data Presentation: Quantitative Method Parameters

The following tables summarize the typical validation parameters for the analytical methods described. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: HPLC-ELSD Method Validation Parameters

| Parameter | Typical Value |

| Linearity (R²) | > 0.9990 |

| Limit of Detection (LOD) | 0.01 - 0.09 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.26 µg/mL |

| Intra-day Precision (RSD) | < 3.5% |

| Inter-day Precision (RSD) | < 3.5% |

| Repeatability (RSD) | < 4.0% |

| Recovery | 96.0% - 104.0% |

Data synthesized from a study on the simultaneous quantification of six alkaloids from Stemonae radix.

Table 2: UPLC-MS/MS Method Validation Parameters for Biological Samples

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 2.0 ng/mL |

| Intra-day Precision (RSD) | < 10% |

| Inter-day Precision (RSD) | < 10% |

| Accuracy (RE%) | ± 15% (± 20% at LLOQ) |

| Recovery | 85% - 110% |

| Matrix Effect | Minimal and compensated by internal standard |

Data are representative of typical UPLC-MS/MS methods for the quantification of alkaloids in plasma.

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC-ELSD

This protocol is adapted from a method for the simultaneous determination of alkaloids in Stemonae radix.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Extraction:

-

Weigh 1.0 g of powdered Stemona root material.

-

Add 50 mL of 70% ethanol (B145695) and perform ultrasonic extraction for 30 minutes.

-

Filter the extract through a 0.45 µm membrane.

-

-

SPE Column Conditioning:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water.

-

-

Sample Loading:

-

Load 10 mL of the filtered extract onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 10 mL of water to remove impurities.

-

-

Elution:

-

Elute the retained alkaloids with 5 mL of methanol.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

-

4.1.2. HPLC-ELSD Conditions

-

Column: Agilent TC-C18 (4.6 mm × 250 mm, 5 µm)

-

Mobile Phase:

-

A: 0.1% triethylamine (B128534) in water

-

-

Gradient Elution: A time-programmed gradient is used to ensure optimal separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

ELSD Settings:

-

Drift Tube Temperature: 110°C

-

Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

-

4.1.3. Calibration Curve Preparation

-

Prepare a stock solution of this compound standard in methanol.

-

Perform serial dilutions to obtain a series of working standard solutions of known concentrations.

-

Inject each standard solution into the HPLC-ELSD system and construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

Protocol 2: Quantification of this compound in Plasma by UPLC-MS/MS

This protocol is a representative method for the bioanalysis of this compound, suitable for pharmacokinetic studies.

4.2.1. Sample Preparation: Protein Precipitation

-

Sample Thawing:

-

Thaw frozen plasma samples at room temperature.

-

-

Aliquoting:

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

-

Internal Standard Addition:

-

Add 10 µL of an internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound) of known concentration.

-

-

Protein Precipitation:

-

Add 300 µL of acetonitrile (pre-chilled to -20°C) to the plasma sample.

-

Vortex mix for 1 minute to precipitate the proteins.

-

-

Centrifugation:

-

Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Final Centrifugation:

-

Centrifuge at 13,000 rpm for 5 minutes at 4°C.

-

-

Sample Injection:

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

-

4.2.2. UPLC-MS/MS Conditions

-

Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A rapid gradient is typically employed for high-throughput analysis.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standards.

-

4.2.3. Method Validation

The UPLC-MS/MS method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[3][4] This includes assessing selectivity, accuracy, precision, recovery, matrix effect, and stability.[5]

Visualizations of Experimental Workflows

Caption: Workflow for this compound Quantification in Plant Material by HPLC-ELSD.

Caption: Bioanalytical Workflow for this compound in Plasma by UPLC-MS/MS.

References

- 1. Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

Application Notes and Protocols for In Vitro Assay Development of Stemonidine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stemonidine

This compound belongs to the Stemona alkaloids, a unique class of natural products derived from plants of the Stemonaceae family.[1][2][3] These plants have a history of use in traditional medicine in regions of Southeast Asia.[1] The Stemona alkaloid class is noted for a wide range of biological activities, including antitussive, insecticidal, antibacterial, antifungal, and anti-inflammatory properties.[4] Given the diverse bioactivities of this chemical family, this compound presents itself as a promising candidate for drug discovery and development.

These application notes provide a comprehensive framework for the initial in vitro characterization and assay development for this compound, with a focus on elucidating its potential anti-inflammatory effects. The protocols outlined below guide the user from preliminary physicochemical and cytotoxicity assessments to a specific, hypothesis-driven cell-based assay for mechanism-of-action studies.

Preliminary Characterization of this compound

Prior to initiating biological assays, it is crucial to determine the fundamental physicochemical properties of this compound to ensure accurate and reproducible results.

Physicochemical Properties

Understanding properties such as solubility and stability is critical for preparing stock solutions, determining appropriate assay buffers, and ensuring the compound's integrity throughout the experiment.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Value | Method/Notes |

| Molecular Weight | 359.45 g/mol | Calculated from chemical structure. |

| Purity | >98% | HPLC-UV |

| Solubility in DMSO | ≥ 50 mg/mL (≥ 139 mM) | Visual inspection. |

| Aqueous Solubility (PBS, pH 7.4) | 15 µg/mL (41.7 µM) | Shake-flask method followed by HPLC quantification. |

| Stability in DMSO ( -20°C) | Stable for ≥ 6 months | HPLC analysis of stock solution over time. |

| Stability in Assay Medium (37°C) | Half-life > 8 hours | Incubation followed by HPLC analysis. |

Initial Biological Screening: A Tiered Approach

A logical screening cascade is essential to efficiently identify the most promising biological activity of a novel compound.

Caption: Logical workflow for the initial in vitro screening of this compound.

Protocol: Cell Viability Assay (MTT Method)

This assay determines the concentration range of this compound that is non-toxic to cells, which is essential for interpreting results from subsequent cell-based assays.

Methodology:

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Table 2: Hypothetical Cytotoxicity Data for this compound on RAW 264.7 Cells

| This compound (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle) | 100 ± 4.5 |

| 1 | 98.7 ± 5.1 |

| 5 | 97.2 ± 4.8 |

| 10 | 95.5 ± 5.3 |

| 25 | 91.3 ± 6.1 |

| 50 | 70.1 ± 7.2 |

| 100 | 45.8 ± 8.5 |

Result Interpretation: Based on this data, concentrations up to 25 µM are considered non-toxic and suitable for subsequent functional assays.

Protocol: Anti-inflammatory Screening (Nitric Oxide Assay)

This protocol provides a preliminary screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells as described in the cytotoxicity protocol.

-

Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement: Transfer 50 µL of the cell supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Analysis: Quantify nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-only control.

Table 3: Hypothetical Anti-inflammatory Activity of this compound

| Treatment | This compound (µM) | NO Production (% of LPS Control) (Mean ± SD) |

| Vehicle | 0 | 5.2 ± 1.1 |

| LPS (1 µg/mL) | 0 | 100 ± 8.9 |

| LPS + this compound | 1 | 85.4 ± 7.5 |

| LPS + this compound | 5 | 62.1 ± 6.8 |

| LPS + this compound | 10 | 41.3 ± 5.4 |

| LPS + this compound | 25 | 25.8 ± 4.9 |

Result Interpretation: The data suggests a dose-dependent inhibition of NO production, indicating significant anti-inflammatory potential and justifying further investigation into the underlying mechanism.

Mechanism of Action: NF-κB Signaling Pathway

The inhibition of NO production often points towards an upstream modulation of inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Protocol: NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the activity of the NF-κB transcription factor. It uses a cell line stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

Methodology:

-

Cell Line: Use a stable cell line, such as HEK293-NFκB-luc or RAW 264.7-NFκB-luc.

-